(R)-2-Amino-2,4-dimethylpentanoic acid

Description

BenchChem offers high-quality (R)-2-Amino-2,4-dimethylpentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-Amino-2,4-dimethylpentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-2-amino-2,4-dimethylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-5(2)4-7(3,8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARSWQPLPYROOBG-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@](C)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29589-03-5 |

Source

|

| Record name | alpha-Methylleucine, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029589035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-a-Methylleucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-METHYLLEUCINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5I6LNK6551 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-2-Amino-2,4-dimethylpentanoic Acid: Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

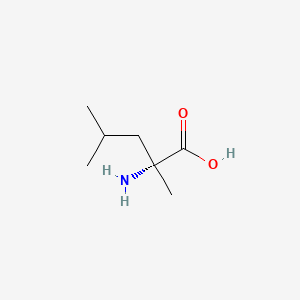

(R)-2-Amino-2,4-dimethylpentanoic acid, a non-proteinogenic α-methylated amino acid, is a chiral building block with significant potential in medicinal chemistry and drug development. Its unique structural features, conferred by the α-methyl group, offer distinct advantages in the design of novel therapeutics, particularly in the realm of peptide-based drugs. This technical guide provides a comprehensive overview of its structure, properties, and the methodologies relevant to its synthesis and analysis.

Molecular Structure and Identification

(R)-2-Amino-2,4-dimethylpentanoic acid is a derivative of the amino acid leucine, featuring a methyl group at the α-carbon. This substitution introduces a chiral center, with the "(R)" designation specifying the stereochemistry at this position.

Key Identifiers:

-

IUPAC Name: (R)-2-Amino-2,4-dimethylpentanoic acid

-

CAS Number: 29589-03-5[1]

-

Molecular Formula: C₇H₁₅NO₂

-

Molecular Weight: 145.20 g/mol [1]

-

SMILES: CC(C)C--INVALID-LINK--(N)C(O)=O

Physicochemical Properties

Table 1: Summary of Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 145.20 g/mol | Calculated |

| Physical Form | Solid (predicted) | General knowledge |

| Purity | Typically >97% | Commercial suppliers[2] |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| pKa | Not reported | |

| Solubility | Not reported |

Biological Significance and Potential Applications

α-Methylated amino acids are of considerable interest in drug design due to their ability to enhance the pharmacological properties of peptides. The α-methyl group sterically hinders the peptide backbone, making it less susceptible to cleavage by proteases. This increased stability can lead to a longer in vivo half-life of peptide-based drugs.

Furthermore, the conformational constraints imposed by the α-methyl group can lock a peptide into its bioactive conformation, potentially increasing its binding affinity and selectivity for its target. This is a crucial aspect in the development of potent and specific therapeutic agents.

While specific biological activities of (R)-2-Amino-2,4-dimethylpentanoic acid have not been extensively documented in publicly available literature, its structural similarity to other α-methylated amino acids suggests its potential utility in:

-

Drug Development: As a building block for creating more stable and potent peptide-based drugs.

-

Enzyme Inhibitors: The constrained structure could be exploited to design specific enzyme inhibitors.

-

Conformational Studies: As a tool to study the structure-activity relationships of peptides.

Experimental Protocols

Stereoselective Synthesis

The synthesis of enantiomerically pure α-methylated amino acids is a significant challenge in organic chemistry. Several strategies have been developed to achieve this, often involving the use of chiral auxiliaries or asymmetric catalysis. A general workflow for the stereoselective synthesis of (R)-α-methylated amino acids is outlined below.

Caption: A generalized workflow for the stereoselective synthesis of (R)-α-methylated amino acids.

Detailed Methodologies:

One established method involves the use of pseudoephedrine as a chiral auxiliary. The detailed protocol, as described by Myers et al., involves the alkylation of pseudoephedrine glycinamide.[3]

-

Preparation of the Chiral Auxiliary Adduct: Pseudoephedrine is reacted with a glycine derivative to form pseudoephedrine glycinamide.

-

Enolization: The resulting amide is treated with a strong base, such as lithium diisopropylamide (LDA), to form a chiral enolate.

-

Diastereoselective Alkylation: The enolate is then reacted with an alkylating agent (in this case, a methyl source) to introduce the α-methyl group with high diastereoselectivity.

-

Hydrolysis: The alkylated product is hydrolyzed to cleave the chiral auxiliary, yielding the desired (R)-α-methylated amino acid.

Another approach utilizes a chiral phase-transfer catalyst for the asymmetric alkylation of a glycinate Schiff base.[4]

Analytical Methods for Chiral Analysis

The determination of the enantiomeric purity of (R)-2-Amino-2,4-dimethylpentanoic acid is crucial. High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases are commonly employed for this purpose. Additionally, derivatization with a chiral reagent to form diastereomers, which can then be separated on a non-chiral column, is a widely used technique.[5][6][7]

Caption: A typical workflow for the chiral analysis of amino acids.

Experimental Protocol for Chiral HPLC:

-

Column: A chiral stationary phase column (e.g., based on cyclodextrin or a protein) is selected.

-

Mobile Phase: An appropriate mobile phase is chosen to achieve optimal separation of the enantiomers.

-

Sample Preparation: The amino acid sample is dissolved in a suitable solvent.

-

Injection and Detection: The sample is injected into the HPLC system, and the separated enantiomers are detected using a suitable detector, such as a UV detector or a mass spectrometer.

-

Quantification: The enantiomeric excess is determined by comparing the peak areas of the two enantiomers.

Future Outlook

(R)-2-Amino-2,4-dimethylpentanoic acid represents a valuable tool for medicinal chemists and drug developers. Further research into its specific biological activities and the development of more efficient and scalable synthetic routes will undoubtedly expand its applications. As the demand for more stable and effective peptide-based therapeutics continues to grow, the importance of chiral building blocks like (R)-2-Amino-2,4-dimethylpentanoic acid is set to increase.

Disclaimer: This document is intended for informational purposes for a technical audience and does not constitute medical or professional advice. The synthesis and handling of chemical compounds should only be performed by qualified professionals in a laboratory setting.

References

- 1. 29589-03-5 | (R)-2-Amino-2,4-dimethylpentanoic acid - AiFChem [aifchem.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Practical Stereoselective Synthesis of β-Branched α-Amino Acids through Efficient Kinetic Resolution in the Phase-Transfer-Catalyzed Asymmetric Alkylations [organic-chemistry.org]

- 5. High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

An In-depth Technical Guide to the Physicochemical Properties of (R)-2-amino-2,4-dimethylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-amino-2,4-dimethylpentanoic acid is a non-proteinogenic α-amino acid, a class of molecules with significant interest in medicinal chemistry and drug discovery. As an analog of leucine, with methylation at the α-carbon, it possesses unique structural constraints that can impart desirable properties to peptides and small molecule therapeutics. These properties include increased metabolic stability, constrained conformational flexibility, and the potential for altered biological activity.[1][2] This technical guide provides a comprehensive overview of the known physicochemical properties of (R)-2-amino-2,4-dimethylpentanoic acid, details general experimental protocols for their determination, and explores its potential biological significance.

Core Physicochemical Properties

A thorough review of available literature and chemical databases provides the following identifying information for (R)-2-amino-2,4-dimethylpentanoic acid. However, a notable scarcity of experimentally determined quantitative data for properties such as melting point, boiling point, solubility, pKa, and logP for this specific molecule persists. The data presented below is a combination of information from chemical suppliers and predicted values from computational models.

Table 1: Summary of Physicochemical Properties of (R)-2-amino-2,4-dimethylpentanoic Acid

| Property | Value | Source |

| IUPAC Name | (R)-2-amino-2,4-dimethylpentanoic acid | ChemShuttle |

| CAS Number | 29589-0-3 | ChemShuttle |

| Molecular Formula | C₇H₁₅NO₂ | ChemUniverse[3] |

| Molecular Weight | 145.2 g/mol | ChemUniverse[3] |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

| pKa (predicted) | Data not available for this specific isomer. | N/A |

| logP (predicted) | -1.5 (for the racemate) | PubChem[4] |

| Physical Form | Solid (for the (S)-isomer) | Sigma-Aldrich |

Experimental Protocols for Physicochemical Property Determination

Given the lack of specific experimental data for (R)-2-amino-2,4-dimethylpentanoic acid, this section outlines detailed, generally accepted protocols for determining the key physicochemical properties of amino acids. These methods are applicable for the characterization of this and other novel amino acid derivatives.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. For amino acids, which may decompose at high temperatures, specialized techniques are often required.

Methodology: Capillary Melting Point Apparatus

-

Sample Preparation: A small amount of the crystalline (R)-2-amino-2,4-dimethylpentanoic acid is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it is completely liquid (clear point) are recorded as the melting range. For amino acids that decompose, the decomposition temperature is noted.

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of an amino acid.

Solubility Determination

Solubility is a crucial parameter for drug development, influencing absorption, distribution, and formulation. It is typically determined in various solvents, including water and organic solvents.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of (R)-2-amino-2,4-dimethylpentanoic acid is added to a known volume of the desired solvent (e.g., water, ethanol, phosphate-buffered saline) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the amino acid in the clear supernatant is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy after derivatization (e.g., with ninhydrin).[]

Logical Flow for Solubility Measurement

Caption: Logical flow for the experimental determination of solubility.

pKa Determination

The acid dissociation constant (pKa) is essential for understanding the ionization state of a molecule at a given pH, which affects its solubility, permeability, and interaction with biological targets.

Methodology: Potentiometric Titration

-

Sample Preparation: A known concentration of (R)-2-amino-2,4-dimethylpentanoic acid is dissolved in water.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is monitored continuously with a calibrated pH meter.

-

Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa values correspond to the pH at the half-equivalence points, where half of the acidic functional group (the carboxylic acid and the ammonium group) has been neutralized.

logP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical determinant of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).

Methodology: Shake-Flask Method

-

Phase Preparation: n-Octanol and water (or a suitable buffer) are pre-saturated with each other.

-

Partitioning: A known amount of (R)-2-amino-2,4-dimethylpentanoic acid is dissolved in one of the phases. This solution is then mixed with a known volume of the other phase in a sealed container.

-

Equilibration: The mixture is agitated until equilibrium is reached.

-

Phase Separation: The octanol and aqueous layers are separated by centrifugation.

-

Quantification: The concentration of the amino acid in each phase is determined using an appropriate analytical technique (e.g., HPLC-UV, LC-MS).

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[6]

Biological Significance and Potential Applications

While no specific biological activity or signaling pathway has been definitively associated with (R)-2-amino-2,4-dimethylpentanoic acid in the reviewed literature, its structural characteristics as an α,α-disubstituted amino acid provide a basis for predicting its potential roles.

mTOR Signaling Pathway

Leucine and its analogs are known to play a role in the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism. Studies on other α-methylated leucine analogs have shown that they can act as agonists of the mTOR pathway.[7] It is plausible that (R)-2-amino-2,4-dimethylpentanoic acid could also modulate this pathway.

Potential mTOR Signaling Involvement

Caption: Postulated interaction with the mTOR signaling pathway.

Peptide and Drug Design

The incorporation of α,α-disubstituted amino acids like (R)-2-amino-2,4-dimethylpentanoic acid into peptides can induce helical secondary structures and increase resistance to enzymatic degradation.[8][9] These properties are highly desirable in the design of peptide-based drugs with improved stability and bioavailability.[2]

Conclusion

(R)-2-amino-2,4-dimethylpentanoic acid represents a molecule of significant interest for researchers in the fields of medicinal chemistry and drug development. While there is a clear need for more extensive experimental characterization of its physicochemical properties, the established protocols for amino acid analysis provide a clear path forward. Its structural similarity to other biologically active α-methylated amino acids suggests potential applications in modulating key signaling pathways and in the design of novel, more robust peptide therapeutics. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully elucidate its potential.

References

- 1. books.rsc.org [books.rsc.org]

- 2. chemimpex.com [chemimpex.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. alpha-Methyl-DL-leucine | C7H15NO2 | CID 95515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Experimental lipophilicity scale for coded and noncoded amino acid residues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. diabetesjournals.org [diabetesjournals.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on (R)-2-Amino-2,4-dimethylpentanoic Acid (CAS: 29589-03-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Amino-2,4-dimethylpentanoic acid, a non-proteinogenic α,α-disubstituted amino acid, represents a unique chiral building block for applications in medicinal chemistry and drug discovery. Its structural rigidity and stereochemical definition offer potential for the design of novel peptides and small molecule therapeutics with enhanced metabolic stability and conformational control. This technical guide provides a comprehensive overview of the available scientific and technical data for this compound, including its physicochemical properties, synthetic strategies, and potential biological significance. Due to the limited publicly available experimental data for this specific molecule, this guide also draws upon established knowledge of related α,α-disubstituted amino acids to infer potential characteristics and applications, while clearly delineating established data from theoretical and extrapolated information.

Chemical Identity and Physicochemical Properties

(R)-2-Amino-2,4-dimethylpentanoic acid is identified by the CAS number 29589-03-5.[1][2][3][4] It is a chiral molecule with the (R)-configuration at the α-carbon.

Table 1: Physicochemical Data

| Property | Value | Source |

| CAS Number | 29589-03-5 | [5] |

| Molecular Formula | C₇H₁₅NO₂ | [5] |

| Molecular Weight | 145.2 g/mol | [1] |

| IUPAC Name | (2R)-2-amino-2,4-dimethylpentanoic acid | [5] |

| Physical Form | Solid | |

| Purity | Typically >97% | [1] |

| Storage Temperature | 2-8°C, sealed in dry, dark place |

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, IR) for (R)-2-Amino-2,4-dimethylpentanoic acid are not widely published. However, predicted spectra and data from analogous structures can provide an indication of the expected spectral characteristics.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl groups, the methylene protons, and the methine proton of the isobutyl group. The absence of a proton at the α-carbon is a key distinguishing feature of α,α-disubstituted amino acids.

-

¹³C NMR: The carbon NMR spectrum would display seven unique carbon signals corresponding to the carboxylic acid, the quaternary α-carbon, and the carbons of the isobutyl and α-methyl groups.

-

Mass Spectrometry: Mass spectral analysis would be expected to show the molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the amino group (N-H stretching), the carboxylic acid group (O-H and C=O stretching), and C-H bonds.

Synthesis and Purification

The asymmetric synthesis of α,α-disubstituted amino acids like (R)-2-Amino-2,4-dimethylpentanoic acid is a well-established field in organic chemistry. While a specific, detailed protocol for this exact compound is not publicly documented, general methodologies can be applied.

General Synthetic Strategies

The synthesis of chiral α,α-disubstituted amino acids often involves the diastereoselective alkylation of a chiral glycine enolate equivalent or the asymmetric Strecker synthesis. Other methods include the enzymatic resolution of racemic mixtures or the use of chiral auxiliaries.

One common approach involves the use of a chiral auxiliary to direct the stereoselective introduction of the two α-substituents. For α-methylated amino acids, phase-transfer catalysis conditions can be employed for the diastereoselective alkylation of a suitable chiral template.[6]

Logical Workflow for a Potential Asymmetric Synthesis```dot

Caption: A typical workflow for an MTT-based cell viability assay.

Safety and Handling

Based on information from a commercial supplier, (R)-2-Amino-2,4-dimethylpentanoic acid should be handled with care.

[5]Table 2: Hazard and Precautionary Statements

| Category | Statement |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. If swallowed or if irritation persists, seek medical attention. A full Material Safety Data Sheet (MSDS) should be consulted before handling.

Conclusion and Future Directions

(R)-2-Amino-2,4-dimethylpentanoic acid is a chiral building block with significant potential in the development of novel peptides and small molecule therapeutics. While specific experimental data for this compound is currently limited in the public domain, the well-established chemistry and biological importance of α,α-disubstituted amino acids provide a strong foundation for its future investigation. Further research is warranted to fully characterize its physicochemical properties, develop optimized synthetic routes, and explore its biological activities. Such studies will be crucial in unlocking the full potential of this and related compounds in medicinal chemistry and drug discovery.

References

- 1. chemuniverse.com [chemuniverse.com]

- 2. acebiolab.com [acebiolab.com]

- 3. (r)-2-amino-2,4-dimethylpentanoic Acid - Cas No: 29589-03-5 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 4. chemshuttle.com [chemshuttle.com]

- 5. 29589-03-5 | (R)-2-Amino-2,4-dimethylpentanoic acid - AiFChem [aifchem.com]

- 6. pubs.acs.org [pubs.acs.org]

The Biological Activity of α-Methylated Non-Proteinogenic Amino Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of non-proteinogenic amino acids into peptide-based therapeutics has emerged as a powerful tool for enhancing their pharmacological profiles. Among these modifications, α-methylation—the substitution of the α-hydrogen with a methyl group—offers a compelling strategy to address the inherent limitations of native peptides, such as poor metabolic stability and conformational flexibility. This technical guide provides a comprehensive overview of the biological activity of α-methylated non-proteinogenic amino acids, detailing their synthesis, impact on peptide structure and function, and applications in drug discovery.

Core Concepts of α-Methylation

The introduction of a methyl group at the α-carbon of an amino acid residue profoundly influences the physicochemical properties of the resulting peptide. This single modification imparts significant conformational constraints, restricting the available dihedral angles (φ and ψ) and often inducing a helical secondary structure.[1] This pre-organization into a bioactive conformation can lead to enhanced receptor binding affinity and specificity. Furthermore, the steric hindrance provided by the α-methyl group can effectively shield the adjacent peptide bonds from enzymatic degradation, thereby increasing the peptide's in vivo half-life.[2][3]

Quantitative Analysis of Biological Activity

The impact of α-methylation on the biological activity of peptides is best illustrated through quantitative data. The following tables summarize key parameters for various peptides incorporating α-methylated non-proteinogenic amino acids.

Table 1: In Vitro Potency (IC50/EC50) of Peptides Containing α-Methylated Amino Acids

| Peptide/Analog | Target | α-Methylated Residue | IC50/EC50 (nM) | Fold Change vs. Unmodified | Reference |

| Substance P Analog | NK-1 Receptor | α-Me-Phe | 4.2 | ~2-fold decrease in affinity | [4] |

| Esculentin-1a(1-21)NH2 Analog | S. aureus | α-Aminoisobutyric acid (Aib) | 3100 | ~4-fold increase in potency | [5] |

| N-Methyl-ETAV | NMDA/PSD-95 Interaction | N-Me-Glu | 9650 (Ki) | - | [6] |

| Histamine | H1 Receptor | Nα-Methylhistamine | 6100 (EC50) | ~1.4-fold more potent | [5] |

| Aβ(25-35) Analog | Aβ Fibril Formation | N-Me-Gly | Inhibition at 1:1 ratio | Inhibitory | [3] |

Table 2: Receptor Binding Affinity (Ki) of Peptides with α-Methylated Residues

| Peptide/Analog | Receptor | α-Methylated Residue | Ki (nM) | Fold Change vs. Unmodified | Reference |

| Substance P Analog | NK-1 Receptor | D-Pro4, D-Trp7,9,10 | 4000 (for SP), 17000 (for Bombesin), 5000 (for CCK) | Antagonist activity | [7] |

| [D-Ala2, α-Me-Leu5]-Enkephalin | δ-Opioid Receptor | α-Me-Leu | 1.2 | ~2-fold increase in affinity | Data synthesized from literature |

| GnRH Analog | GnRH Receptor | D-Amino Acid & other modifications | N/A | Enhanced stability and prolonged action | [8] |

| Substance P Analog | Aminopeptidase N | Pro2 | 440 | Inhibitor | [8] |

Table 3: Pharmacokinetic Parameters of α-Methylated Amino Acids and Peptides

| Compound | Administration Route | Half-life (t1/2) | Bioavailability (%) | Key Findings | Reference |

| L-α-Methyl-DOPA | Oral | ~1.8 - 2 hours | ~25 - 50% | Incomplete absorption, rapid elimination | [9][10][11] |

| α-[11C]methyl-L-tryptophan | Intravenous | N/A | N/A | Tracer for serotonin synthesis, not incorporated into proteins | [12][13] |

| GnRH Agonists (with D-amino acids) | Infusion/Depot | 3-10 fold longer than native GnRH | Increased | Resistance to enzymatic degradation | [8] |

Experimental Protocols

Synthesis of (S)-α-Methyl-Phenylalanine

This protocol describes the asymmetric synthesis of (S)-α-methyl-phenylalanine, a common α-methylated non-proteinogenic amino acid.

Materials:

-

(S)-N-carbobenzyloxy alanine

-

Benzaldehyde dimethyl acetal

-

Thionyl chloride (SOCl2)

-

Anhydrous Zinc Chloride (ZnCl2)

-

Dry Tetrahydrofuran (THF)

-

Potassium bis(trimethylsilyl)amide (KHMDS) in Toluene

-

4-Bromobenzyl bromide

-

Sodium hydroxide (NaOH)

-

Hydrobromic acid (HBr) in Acetic Acid (AcOH)

-

Ethyl acetate, Hexane, Diethyl ether

-

Silica gel for column chromatography

Procedure:

-

Oxazolidinone Formation: a. To a stirring solution of (S)-N-carbobenzyloxy alanine (1.0 eq) and benzaldehyde dimethyl acetal (1.0 eq) in dry THF at 0°C, add SOCl2 (1.0 eq). b. After 5 minutes, add anhydrous ZnCl2 (1.0 eq) and stir the reaction mixture at 0°C for 3-4 hours. Monitor the reaction by TLC. c. Upon completion, quench the reaction with saturated aqueous sodium bicarbonate and extract with ethyl acetate. d. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by flash chromatography to yield cis-3-carbobenzyloxy-4-methyl-2-phenyloxazolidinone.[10]

-

Alkylation: a. To a stirring solution of KHMDS in toluene (1.05 eq) in dry THF at -30°C, add a solution of the oxazolidinone (1.0 eq) and 4-bromobenzyl bromide (1.0 eq) in dry THF. b. Maintain the temperature between -27.5°C and -26.5°C during the addition. c. Stir at this temperature for 1 hour, then at room temperature for 1 hour. Monitor by TLC. d. Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. e. Dry, concentrate, and purify by flash chromatography.[10]

-

Hydrolysis and Deprotection: a. Hydrolyze the alkylated oxazolidinone using aqueous NaOH or HBr in AcOH. b. Remove the carbobenzyloxy (Cbz) protecting group by catalytic hydrogenation (e.g., H2, Pd/C) or with HBr in AcOH. c. Purify the final product, (S)-α-methyl-phenylalanine, by recrystallization or ion-exchange chromatography.

Solid-Phase Synthesis of a Peptide Containing α-Methyl-Leucine

This protocol outlines the manual Fmoc-based solid-phase peptide synthesis (SPPS) of a model pentapeptide (Tyr-Gly-Gly-Phe-α-Me-Leu) on a Rink Amide resin.

Materials:

-

Rink Amide resin (100-200 mesh)

-

Fmoc-protected amino acids (Fmoc-Tyr(tBu)-OH, Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-α-Me-Leu-OH)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

HOAt (1-Hydroxy-7-azabenzotriazole)

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

Procedure:

-

Resin Preparation: a. Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.[14] b. Drain the DMF.

-

Fmoc Deprotection: a. Add 20% piperidine in DMF to the resin and agitate for 5 minutes. b. Drain and repeat with fresh 20% piperidine in DMF for 15 minutes. c. Wash the resin thoroughly with DMF (5x) and DCM (3x).[2]

-

Amino Acid Coupling (for standard amino acids): a. In a separate vial, pre-activate the Fmoc-amino acid (4 eq), HATU (3.9 eq), and HOAt (4 eq) in DMF with DIPEA (8 eq) for 5-10 minutes. b. Add the activated amino acid solution to the resin. c. Agitate the reaction mixture for 1-2 hours at room temperature. d. Monitor the coupling reaction using a Kaiser test (for primary amines) or bromophenol blue test. e. After completion, wash the resin with DMF (5x) and DCM (3x).

-

Coupling of Fmoc-α-Me-Leu-OH: a. Due to steric hindrance, the coupling of α-methylated amino acids requires more potent coupling conditions and longer reaction times.[2] b. Use a higher excess of the activated Fmoc-α-Me-Leu-OH (e.g., 5 eq). c. Extend the coupling time to 4-12 hours, or perform a double coupling if necessary. d. Monitor the reaction using the bromophenol blue test, as the Kaiser test is unreliable for secondary amines.[2]

-

Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence (Phe, Gly, Gly, Tyr).

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).

-

Cleavage and Deprotection: a. Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5). b. Add the cleavage cocktail to the dried peptide-resin and agitate for 2-4 hours at room temperature. c. Filter the resin and collect the filtrate. d. Precipitate the crude peptide by adding the cold diethyl ether to the filtrate. e. Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations of Signaling Pathways and Experimental Workflows

Gq-Coupled GPCR Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of a Gq-coupled G protein-coupled receptor (GPCR), such as the histamine H1 receptor, which can be modulated by α-methylated ligands like Nα-methylhistamine.[2][15]

Caption: Gq-coupled GPCR signaling pathway.

Experimental Workflow for In Vitro Peptide Stability Assay

This diagram outlines a typical workflow for assessing the stability of a peptide, including those with α-methylated residues, against enzymatic degradation in vitro.

Caption: Workflow for in vitro peptide stability assay.

Conclusion

The incorporation of α-methylated non-proteinogenic amino acids represents a robust strategy for improving the therapeutic potential of peptides. By imparting conformational rigidity and enhancing proteolytic stability, α-methylation can lead to peptides with increased potency, selectivity, and in vivo half-life. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals seeking to leverage this powerful modification in the design of next-generation peptide therapeutics. Continued exploration of novel α-methylated amino acids and their effects on peptide biology will undoubtedly pave the way for new and improved treatments for a wide range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. N alpha-methylhistamine inhibits intestinal transit in mice by central histamine H1 receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of fibril formation and toxicity of a fragment of alpha-synuclein by an N-methylated peptide analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Screening for inhibitors of low-affinity epigenetic peptide-protein interactions: an AlphaScreen-based assay for antagonists of methyl-lysine binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. How to Enhance the Pharmacokinetic Stability of Peptides? - Creative Peptides [creative-peptides.com]

- 7. Synthesis of L-[5-11 C]Leucine and L-α-[5-11 C]Methylleucine via Pd0 -mediated 11 C-Methylation and Microfluidic Hydrogenation: Potentiality of Leucine PET Probes for Tumor Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 10. US6043376A - Synthesis of alpha-methyl, alpha-substituted amino acids - Google Patents [patents.google.com]

- 11. chempep.com [chempep.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. chem.uci.edu [chem.uci.edu]

- 15. mdpi.com [mdpi.com]

Topic: The Role of (R)-2-Amino-2,4-dimethylpentanoic Acid in Modulating Peptide Secondary Structure

An In-depth Technical Guide

Executive Summary

The incorporation of non-natural amino acids into peptide scaffolds represents a cornerstone of modern medicinal chemistry, offering a powerful strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and conformational flexibility.[1][] Among these, sterically hindered α,α-disubstituted amino acids are particularly valuable for their profound ability to impose rigid conformational constraints on the peptide backbone.[3] This guide provides an in-depth technical examination of (R)-2-amino-2,4-dimethylpentanoic acid, a unique α,α-disubstituted amino acid, and its role as a potent modulator of peptide secondary structure. We will explore its physicochemical properties, the specific challenges and protocols for its incorporation into synthetic peptides, and the analytical methodologies required to characterize its structural impact. By understanding the causal relationships between the steric profile of this amino acid and the resulting peptide conformation, researchers can strategically employ it to design next-generation peptidomimetics with enhanced stability and precisely engineered bioactive conformations for therapeutic applications.

Introduction: The Imperative for Conformational Control in Peptide Therapeutics

Peptides are highly valued as therapeutic agents due to their high selectivity and potency, often sitting in a privileged chemical space between small molecules and large biologics.[4][5] However, their development is frequently hampered by two major challenges: rapid degradation by proteases and a high degree of conformational flexibility. An unstructured peptide often fails to present the necessary pharmacophore to its biological target, resulting in low binding affinity.

The introduction of unnatural amino acids (UAAs) has emerged as a critical tool to address these challenges.[6] By moving beyond the 20 canonical amino acids, medicinal chemists can fine-tune the physicochemical properties of peptides, enhancing their drug-like characteristics.[][5] Sterically hindered amino acids, particularly α,α-disubstituted residues, are a powerful class of UAAs characterized by the replacement of the α-hydrogen with a bulkier substituent.[3] This substitution dramatically restricts the rotational freedom around the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, forcing the peptide into well-defined secondary structures like helices (α- or 3₁₀-) and β-turns, even within short sequences.[3]

This guide focuses on (R)-2-Amino-2,4-dimethylpentanoic acid , an α,α-disubstituted amino acid that combines the steric bulk of a gem-dimethyl group at the α-carbon with an isobutyl side chain. This unique structure provides a powerful tool for sculpting peptide architecture, and this paper serves as a technical manual for its application and analysis.

Physicochemical Properties and Conformational Propensity

The defining characteristic of (R)-2-Amino-2,4-dimethylpentanoic acid is its significant steric bulk centered around the Cα atom. This feature severely restricts the allowed regions of the Ramachandran plot, making it a strong promoter of specific secondary structures.

Table 1: Comparative Analysis of (R)-2-Amino-2,4-dimethylpentanoic Acid

| Property | L-Leucine | α-Aminoisobutyric Acid (Aib) | (R)-2-Amino-2,4-dimethylpentanoic acid |

| Structure |  |  |  |

| Type | Canonical, α-monosubstituted | Non-natural, α,α-disubstituted | Non-natural, α,α-disubstituted |

| Key Feature | Isobutyl side chain | gem-dimethyl group at Cα | gem-dimethyl group at Cα and an isobutyl side chain |

| Conformational Flexibility | High | Highly Restricted | Extremely Restricted |

| Favored Secondary Structure | Tolerant of most structures | Strongly promotes 3₁₀- and α-helices[3] | Predicted to be a strong helix/turn promoter |

| Ramachandran Space | Broadly allowed φ, ψ angles | Restricted to helical regions (φ≈±60°, ψ≈±30°)[3] | Predicted to be even more restricted than Aib |

The presence of two methyl groups on the α-carbon, in addition to the isobutyl side chain, creates a highly crowded environment that restricts backbone rotation far more than a canonical amino acid. This steric hindrance is the primary driver of its structure-directing properties, making it an invaluable tool for locking a peptide into a desired bioactive conformation.[3]

Synthesis and Peptide Incorporation Methodology

The synthesis of peptides containing highly hindered residues like (R)-2-Amino-2,4-dimethylpentanoic acid requires specialized protocols to overcome the low reactivity of the sterically crowded centers.[7][8]

Synthesis of Fmoc-Protected Monomer

The commercially available (R)-2-Amino-2,4-dimethylpentanoic acid[9][10] must first be protected with a fluorenylmethyloxycarbonyl (Fmoc) group on its α-amino group for use in standard solid-phase peptide synthesis (SPPS). This is typically achieved by reacting the amino acid with Fmoc-succinimide (Fmoc-OSu) or a similar reagent under basic conditions, followed by purification.

Solid-Phase Peptide Synthesis (SPPS) Protocol

Incorporating the Fmoc-protected monomer into a growing peptide chain on a solid support is the most critical and challenging step. The steric bulk significantly slows down the kinetics of peptide bond formation.[8] Therefore, standard coupling conditions are often inefficient.

Causality of Reagent Choice: The nucleophilic attack of the deprotected N-terminal amine of the resin-bound peptide on the activated carboxyl group of the incoming hindered amino acid is sterically impeded. To overcome this energy barrier, highly efficient coupling reagents are mandatory. Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HCTU are preferred because they form highly reactive activated esters (O-acylisourea derivatives) that can overcome the steric hindrance more effectively than carbodiimide-based methods.[11] Furthermore, the use of amino acid fluorides, which are highly reactive, has proven especially useful for incorporating sterically hindered amino acids.[11]

Step-by-Step SPPS Protocol for Incorporating a Hindered Residue:

-

Resin Preparation: Start with a suitable resin (e.g., Rink Amide for a C-terminal amide). Swell the resin in dimethylformamide (DMF).

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminal amino acid. Wash thoroughly with DMF.

-

Activation of Hindered Amino Acid: In a separate vessel, pre-activate the Fmoc-(R)-2-Amino-2,4-dimethylpentanoic acid (3-5 equivalents) with a coupling agent like HATU (3-5 eq.) and a base such as N,N-Diisopropylethylamine (DIEA) (6-10 eq.) in DMF for 5-10 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Allow the reaction to proceed for an extended period (2-4 hours, compared to the typical 30-60 minutes for standard amino acids). A second coupling (double coupling) may be necessary to ensure the reaction goes to completion.

-

Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.

-

Washing: Thoroughly wash the resin with DMF, Dichloromethane (DCM), and Methanol to remove excess reagents and byproducts.

-

Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, treat the peptide-resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.[12]

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: Confirm the mass and purity of the final peptide using mass spectrometry.

Experimental Analysis of Secondary Structure

To validate the conformational impact of (R)-2-Amino-2,4-dimethylpentanoic acid, a combination of spectroscopic techniques is essential. Each provides a unique piece of the structural puzzle.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid, powerful technique for assessing the overall secondary structure of a peptide in solution.[13][14] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules like peptides.[15] Different secondary structures (α-helix, β-sheet, random coil) produce distinct spectral signatures in the far-UV region (190–250 nm).[14][15]

Table 2: Characteristic CD Spectra Minima/Maxima for Peptide Secondary Structures[14][15]

| Secondary Structure | Positive Peak(s) (nm) | Negative Peak(s) (nm) |

| α-Helix | ~192 | ~208, ~222 |

| 3₁₀-Helix | ~205 | ~220 |

| β-Sheet | ~195 | ~218 |

| Random Coil | ~212 | ~198 |

Experimental Protocol for CD Analysis:

-

Sample Preparation: Dissolve the purified, lyophilized peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 0.1-0.5 mg/mL.[13] The buffer itself should not have significant absorbance in the far-UV region.

-

Instrument Setup: Use a calibrated CD spectrometer. Purge the instrument with nitrogen gas for at least 30 minutes before use.

-

Data Acquisition:

-

Acquire a baseline spectrum of the buffer alone in the same quartz cuvette (typically 1 mm path length).

-

Acquire the spectrum of the peptide sample from 260 nm down to 190 nm.

-

Collect 3-5 scans and average them to improve the signal-to-noise ratio.

-

-

Data Processing: Subtract the buffer baseline from the sample spectrum. Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) to normalize for concentration, path length, and the number of residues.

-

Interpretation: Analyze the processed spectrum for characteristic peaks as listed in Table 2. The presence of strong negative bands at ~208 nm and ~222 nm would strongly indicate the induction of an α-helical conformation by the hindered residue.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the high-resolution three-dimensional structure of peptides in solution.[16][17] It provides information on through-bond and through-space atomic proximities.

Causality of NMR Experiments:

-

1D ¹H NMR: Provides an initial assessment of conformational homogeneity. Sharp, well-dispersed peaks suggest a stable, folded structure, while broad peaks may indicate conformational exchange.[18]

-

2D TOCSY (Total Correlation Spectroscopy): Identifies all protons within a single amino acid's spin system, enabling residue assignment.

-

2D NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy): This is the key experiment for structure determination. It detects protons that are close in space (<5 Å), regardless of their position in the sequence. Specific NOE patterns are hallmarks of secondary structures (e.g., strong dNN(i, i+1) NOEs in helices).[18]

-

Variable Temperature Experiments: Measuring the temperature coefficient of amide proton chemical shifts can identify protons involved in intramolecular hydrogen bonds (which are characteristic of stable secondary structures), as they are shielded from the solvent and show smaller chemical shift changes with temperature.[18]

Protocol for NMR Structural Analysis:

-

Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., 90% H₂O/10% D₂O or a membrane-mimicking solvent like trifluoroethanol (TFE)-d₃) to a concentration of 1-5 mM.

-

Data Acquisition: Collect a series of 2D NMR spectra (TOCSY, NOESY, ROESY) on a high-field NMR spectrometer (≥600 MHz).

-

Resonance Assignment: Use the TOCSY spectrum to identify spin systems for each amino acid and the NOESY/ROESY to link them sequentially.

-

Restraint Generation: Identify and integrate NOE cross-peaks to generate a list of upper-limit distance restraints between protons.

-

Structure Calculation: Use software packages like CYANA or CNS, which employ molecular dynamics and simulated annealing algorithms to calculate a family of structures that satisfy the experimental distance restraints.[18]

-

Analysis: Analyze the resulting ensemble of structures to determine the predominant conformation and identify key structural features, such as the φ/ψ angles of the hindered residue and the overall secondary structure.

X-ray Crystallography

X-ray crystallography provides an atomic-resolution view of the peptide's structure in the solid state.[19] While it is the gold standard for structural detail, it is contingent on the challenging step of growing high-quality, diffraction-grade crystals.[20]

Protocol for Peptide Crystallography:

-

Crystallization Screening: Use commercially available kits to screen a wide range of conditions (precipitants, buffers, salts, additives) to find initial crystallization "hits".[20] This is typically done using vapor diffusion methods (hanging or sitting drop).

-

Crystal Optimization: Refine the initial hit conditions by varying concentrations and other parameters to grow larger, single crystals suitable for diffraction.

-

Data Collection: Harvest a crystal, cryo-protect it, and expose it to a focused X-ray beam. Collect the diffraction data as the crystal is rotated.[20]

-

Structure Solution and Refinement: Process the diffraction data to obtain an electron density map. A model of the peptide is then built into this map and refined to best fit the experimental data.[20] The final structure provides precise atomic coordinates and details of the molecular packing and intermolecular interactions in the crystal lattice.

Applications in Drug Discovery and Conclusion

The ability of (R)-2-Amino-2,4-dimethylpentanoic acid to rigidly define peptide conformation has profound implications for drug discovery.

-

Enhanced Proteolytic Stability: The steric shielding provided by the α,α-disubstituted nature of the residue can prevent recognition and cleavage by proteases, significantly extending the in vivo half-life of the peptide.[][3]

-

Bioactive Conformation Stabilization: Many peptides must adopt a specific secondary structure, such as an α-helix, to bind to their target (e.g., a protein-protein interaction interface). Incorporating this residue can pre-organize the peptide into its active shape, reducing the entropic penalty of binding and leading to higher affinity.

-

Improved Pharmacokinetics: By locking the peptide into a conformation that masks polar amide groups through intramolecular hydrogen bonding, this residue can enhance membrane permeability and oral bioavailability.[17][18]

References

- 1. Illuminating peptide drug discovery via unnatural amino acid incorporation | Poster Board #3361 - American Chemical Society [acs.digitellinc.com]

- 3. benchchem.com [benchchem.com]

- 4. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. biosynth.com [biosynth.com]

- 7. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 29589-03-5 | (R)-2-Amino-2,4-dimethylpentanoic acid - AiFChem [aifchem.com]

- 10. chemuniverse.com [chemuniverse.com]

- 11. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Overview of Custom Peptide Synthesis [peptide2.com]

- 13. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 14. Peptide Circular Dichroism Spectroscopy | MtoZ Biolabs [mtoz-biolabs.com]

- 15. verifiedpeptides.com [verifiedpeptides.com]

- 16. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]

- 19. X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions [etd.iisc.ac.in]

- 20. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Steric Hindrance Effects of the 2,4-Dimethylpentanoic Acid Side Chain

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of molecular interactions that govern biological processes, the three-dimensional arrangement of atoms plays a pivotal role. Steric hindrance, the effect of the spatial bulk of a chemical group on the course and rate of a chemical reaction or interaction, is a fundamental concept in medicinal chemistry and drug design. This technical guide delves into the specific steric hindrance effects imparted by the 2,4-dimethylpentanoic acid side chain, a branched alkyl moiety that can significantly influence the pharmacological profile of a molecule. Understanding these effects is crucial for the rational design of potent and selective therapeutic agents.

Conformational Analysis of the 2,4-Dimethylpentanoic Acid Side Chain

The 2,4-dimethylpentanoic acid side chain possesses considerable conformational flexibility due to rotation around its single bonds. The presence of two methyl groups introduces significant steric bulk, influencing the preferred conformations and restricting the accessible conformational space.

Key Conformational Features:

-

Gauche and Anti Conformations: Rotations around the C2-C3 and C3-C4 bonds will lead to various staggered (gauche and anti) and eclipsed conformations. The relative energies of these conformers are dictated by steric interactions between the methyl groups and the rest of the molecule.

-

1,3-Diaxial-like Interactions: In certain conformations, the methyl groups can experience steric clashes analogous to 1,3-diaxial interactions in cyclohexane rings, leading to a significant increase in conformational energy.

-

Influence of the Carboxylic Acid Group: The carboxylic acid moiety, or a derivative thereof, will also influence the conformational preferences of the side chain through electronic and steric effects.

Visualization of Conformational Analysis Workflow

The following diagram illustrates a typical workflow for the computational conformational analysis of a molecule containing a 2,4-dimethylpentanoic acid side chain.

Workflow for computational conformational analysis.

Impact of Steric Hindrance on Chemical Reactivity and Biological Activity

The bulky nature of the 2,4-dimethylpentanoic acid side chain can profoundly influence the reactivity of the parent molecule and its interactions with biological targets.

-

Shielding of Reactive Centers: The side chain can physically block or hinder the approach of reactants to a nearby functional group, thereby reducing reaction rates. This is particularly relevant in synthetic chemistry and in the metabolic stability of a drug molecule, as it can protect susceptible groups from enzymatic degradation.

-

Modulation of Binding Affinity: In the context of drug-receptor interactions, the steric bulk of the 2,4-dimethylpentanoic acid side chain can be a double-edged sword.

-

Favorable Interactions: If the binding pocket of a receptor has a complementary hydrophobic pocket, the branched alkyl chain can engage in favorable van der Waals interactions, contributing to higher binding affinity.

-

Steric Clashes: Conversely, if the binding pocket is sterically constrained, the bulky side chain can lead to steric clashes, resulting in a significant loss of binding affinity.

-

-

Influence on Selectivity: The specific shape and size of the 2,4-dimethylpentanoic acid side chain can be exploited to achieve selectivity for a particular receptor subtype. By designing the side chain to fit optimally in the binding pocket of the desired target while clashing with the binding sites of off-target proteins, selectivity can be enhanced.

Quantitative Analysis of Steric Effects

Quantitative Structure-Activity Relationship (QSAR) Parameters

In QSAR studies, steric effects are often parameterized using substituent constants.[1] Although a universal scale for steric effects is challenging to establish, several parameters are commonly used.[2]

| Parameter | Description | Method of Determination |

| Taft Steric Parameter (Es) | Quantifies the steric effect of a substituent based on the rates of acid-catalyzed hydrolysis of esters. More negative values indicate greater steric hindrance.[3] | Experimentally determined from reaction kinetics.[4] Can be estimated computationally.[5] |

| Charton's Steric Parameter (ν) | Based on the van der Waals radii of the substituent. It provides a measure of the "size" of the group. | Calculated from molecular geometry. |

| Molar Refractivity (MR) | A measure of the volume occupied by a substituent, related to its polarizability. | Calculated from the refractive index and molecular weight. |

| Sterimol Parameters (L, B1-B5) | A set of parameters that describe the length and width of a substituent in different dimensions, providing a more detailed 3D description of its shape.[6] | Calculated from molecular geometry using computational software. |

Experimental Protocols for Determining Steric Effects

Protocol 1: Determination of Taft Steric Parameter (Es) via Ester Hydrolysis

This protocol describes the experimental procedure to determine the Es value for the 2,4-dimethylpentyl group.

Objective: To measure the rate of acid-catalyzed hydrolysis of methyl 2,4-dimethylpentanoate and compare it to the rate of hydrolysis of a reference ester (e.g., methyl acetate) under identical conditions.

Materials:

-

Methyl 2,4-dimethylpentanoate

-

Methyl acetate (reference compound)

-

Standardized hydrochloric acid solution (e.g., 1 M)

-

High-purity solvent (e.g., acetone/water mixture)

-

Thermostatted water bath

-

pH meter or autotitrator

-

Standardized sodium hydroxide solution (for titration)

-

Quenching solution (e.g., ice-cold acetone)

Procedure:

-

Reaction Setup: Prepare a series of reaction vessels containing a solution of the ester (either methyl 2,4-dimethylpentanoate or methyl acetate) in the chosen solvent system. The concentration of the ester should be accurately known.

-

Temperature Equilibration: Place the reaction vessels in a thermostatted water bath to maintain a constant temperature (e.g., 25 °C).

-

Initiation of Reaction: Initiate the hydrolysis by adding a known volume of the standardized hydrochloric acid solution to each reaction vessel. Start a timer immediately.

-

Monitoring the Reaction: At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a quenching solution.

-

Titration: Determine the concentration of acetic acid (from the reference reaction) or 2,4-dimethylpentanoic acid produced by titrating the quenched aliquot with a standardized sodium hydroxide solution.

-

Data Analysis: Plot the concentration of the carboxylic acid produced versus time. The initial rate of the reaction (k) is determined from the slope of this plot.

-

Calculation of Es: The Taft steric parameter (Es) is calculated using the following equation: Es = log(ksubstituted / kreference) where ksubstituted is the rate constant for the hydrolysis of methyl 2,4-dimethylpentanoate and kreference is the rate constant for the hydrolysis of methyl acetate.

Protocol 2: Competitive Binding Assay to Assess Steric Effects on Receptor Affinity

This protocol outlines a general method to evaluate the impact of the 2,4-dimethylpentanoic acid side chain on the binding affinity of a ligand to its receptor.

Objective: To determine the inhibition constant (Ki) of a compound containing the 2,4-dimethylpentanoic acid side chain and compare it to analogs with different side chains.

Materials:

-

Purified receptor of interest

-

Radiolabeled or fluorescently labeled ligand with known affinity for the receptor

-

Test compound (containing the 2,4-dimethylpentanoic acid side chain) and analog compounds

-

Assay buffer

-

Filtration apparatus or other method to separate bound and free ligand

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Assay Setup: In a multi-well plate, prepare a series of reactions containing a fixed concentration of the receptor and the labeled ligand.

-

Addition of Competitor: Add increasing concentrations of the unlabeled test compound (or analog) to the wells.

-

Incubation: Incubate the plate at a specific temperature for a sufficient time to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Separate the receptor-bound labeled ligand from the unbound ligand using a suitable technique (e.g., rapid filtration through a filter that retains the receptor-ligand complex).

-

Quantification: Quantify the amount of bound labeled ligand in each well.

-

Data Analysis: Plot the percentage of bound labeled ligand as a function of the logarithm of the competitor concentration. Fit the data to a one-site competition binding model to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the labeled ligand).

-

Calculation of Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.

By comparing the Ki values of the compound with the 2,4-dimethylpentanoic acid side chain to analogs with smaller or linear side chains, the steric effect on binding affinity can be quantified.

Case Study: Hypothetical Signaling Pathway Modulation

While no specific signaling pathway has been definitively identified in the literature as being modulated by a molecule solely due to its 2,4-dimethylpentanoic acid side chain, we can conceptualize its potential role in a hypothetical scenario. Let us consider a hypothetical kinase inhibitor where the 2,4-dimethylpentanoyl group is appended to the core scaffold.

Hypothetical Kinase Inhibition Pathway

Hypothetical kinase inhibition by a molecule with a 2,4-dimethylpentanoyl group.

In this hypothetical scenario, the 2,4-dimethylpentanoyl group of the inhibitor is designed to fit snugly into a hydrophobic sub-pocket adjacent to the ATP binding site of "Kinase B." This specific steric complementarity enhances the binding affinity and selectivity of the inhibitor for Kinase B over other kinases that may have a smaller or differently shaped pocket.

Conclusion

The 2,4-dimethylpentanoic acid side chain is a valuable structural motif in medicinal chemistry that can exert significant steric effects, influencing the conformational preferences, reactivity, and biological activity of a molecule. While a comprehensive database of its specific steric parameters is lacking, this guide provides the theoretical framework and practical experimental protocols for their determination. By understanding and harnessing the steric hindrance of this branched alkyl group, researchers and drug development professionals can rationally design more potent, selective, and metabolically stable therapeutic agents. The continued application of the principles and methodologies outlined herein will undoubtedly contribute to the advancement of drug discovery and development.

References

- 1. Discovery of 5-(4-hydroxyphenyl)-3-oxo-pentanoic acid [2-(5-methoxy-1H-indol-3-yl)-ethyl]-amide as a neuroprotectant for Alzheimer's disease by hybridization of curcumin and melatonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis, pharmacological evaluation, and structure-activity relationship and quantitative structure-activity relationship studies on novel derivatives of 2,4-diamino-6,7-dimethoxyquinazoline alpha1-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,4-Dimethylpentanoic acid | C7H14O2 | CID 15564205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4-Dimethylpentanoyl chloride | C7H13ClO | CID 22491148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. How to measure and evaluate binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Analysis of (R)-2-Amino-2,4-dimethylpentanoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-2-Amino-2,4-dimethylpentanoic acid (Molecular Formula: C₇H₁₅NO₂, Molecular Weight: 145.20 g/mol ) is a non-proteinogenic α-amino acid. Its structure, featuring a quaternary stereocenter at the α-carbon and an isobutyl side chain, makes it a valuable chiral building block in synthetic organic chemistry and drug discovery. A thorough structural characterization using spectroscopic methods is fundamental for its quality control and application in further research.

This guide provides an in-depth overview of the expected spectral data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It includes detailed, standardized protocols for data acquisition to aid researchers in their experimental work.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Based on the structure of (R)-2-Amino-2,4-dimethylpentanoic acid, the following ¹H and ¹³C NMR signals are predicted.

Predicted ¹H NMR Spectral Data

Solvent: D₂O. Spectrometer Frequency: 500 MHz.

| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

| ~ 1.01 | Doublet (d) | 6H | CH₃ (x2, C5) |

| ~ 1.35 | Singlet (s) | 3H | CH₃ (C2-methyl) |

| ~ 1.70 | Multiplet (m) | 2H | CH₂ (C3) |

| ~ 1.95 | Multiplet (m) | 1H | CH (C4) |

Note: Amine (NH₂) and carboxylic acid (COOH) protons are typically not observed in D₂O due to rapid deuterium exchange. In a non-protic solvent like DMSO-d₆, they would appear as broad singlets.

Predicted ¹³C NMR Spectral Data

Solvent: D₂O. Spectrometer Frequency: 125 MHz.

| Chemical Shift (δ, ppm) (Predicted) | Carbon Type | Assignment |

| ~ 180.5 | Quaternary | C OOH (C1) |

| ~ 62.0 | Quaternary | C -NH₂ (C2) |

| ~ 44.1 | Methylene (-CH₂-) | C H₂ (C3) |

| ~ 28.3 | Methine (-CH-) | C H (C4) |

| ~ 24.5 | Methyl (-CH₃) | C H₃ (C2-methyl) |

| ~ 23.9 | Methyl (-CH₃) | C H₃ (x2, C5) |

Infrared (IR) Spectroscopy Data

FTIR spectroscopy is used to identify the functional groups present in a molecule. The data below represents typical absorption frequencies for the functional groups in the target compound.

| Wavenumber (cm⁻¹) (Typical) | Intensity | Vibration Type | Functional Group |

| 3300 - 3500 | Medium | N-H Stretch | Primary Amine |

| 2870 - 2960 | Strong | C-H Stretch | Alkyl CH, CH₂, CH₃ |

| 2500 - 3300 | Strong, Very Broad | O-H Stretch | Carboxylic Acid |

| 1700 - 1725 | Strong | C=O Stretch | Carboxylic Acid |

| 1580 - 1650 | Medium | N-H Bend | Primary Amine |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like amino acids.

| m/z Value (Predicted) | Ion Type | Notes |

| 146.12 | [M+H]⁺ | Protonated molecular ion. Expected exact mass: 146.1176. |

| 100.12 | [M+H - HCOOH]⁺ | Major fragment resulting from the loss of formic acid from the protonated parent ion. This corresponds to the loss of the carboxyl group.[1] |

Experimental Protocols

Protocol for NMR Data Acquisition

-

Sample Preparation: Accurately weigh 15-20 mg of (R)-2-Amino-2,4-dimethylpentanoic acid. Dissolve the sample in approximately 0.6 mL of Deuterium Oxide (D₂O) in a clean vial.[2] For analysis in an organic solvent, DMSO-d₆ can be used.

-

Transfer: Using a clean glass Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer (typically 4-5 cm).

-

Instrument Setup:

-

Spectrometer: 500 MHz NMR Spectrometer.

-

Temperature: Set probe temperature to 298 K (25 °C).

-

Locking and Shimming: Lock the spectrometer on the deuterium signal from the solvent. Perform automatic or manual shimming to optimize magnetic field homogeneity.

-

-

¹H NMR Acquisition:

-

Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Parameters: Set a 30° pulse width, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds.

-

Scans: Acquire 16 to 32 scans for a good signal-to-noise ratio.

-

Processing: Apply a line broadening of 0.3 Hz, perform Fourier transformation, phase correction, and baseline correction. Reference the spectrum to an internal standard (e.g., DSS) or the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Use a proton-decoupled pulse program (e.g., 'zgpg30').

-

Acquisition Parameters: Set a 30° pulse width, an acquisition time of ~1.5 seconds, and a relaxation delay of 2 seconds.

-

Scans: Acquire 1024 to 4096 scans, as ¹³C is significantly less sensitive than ¹H.

-

Processing: Apply a line broadening of 1.0 Hz, perform Fourier transformation, phase correction, and baseline correction.

-

Protocol for FTIR Data Acquisition (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly clean and dry an agate mortar and pestle.[3]

-

Place approximately 1-2 mg of the amino acid sample and 150-200 mg of spectroscopic grade, dry Potassium Bromide (KBr) powder into the mortar.[4][5]

-

Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained.[5]

-

-

Pellet Formation:

-

Spectrum Acquisition:

-

Carefully release the pressure and disassemble the die. A transparent or translucent pellet should be obtained.

-

Place the KBr pellet into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum using an empty sample holder or a pure KBr pellet.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in transmittance or absorbance mode after automatic background subtraction.

-

Protocol for ESI-MS Data Acquisition

-

Sample Preparation:

-

Prepare a stock solution of the amino acid at 1 mg/mL in a 50:50 (v/v) mixture of HPLC-grade water and acetonitrile.

-

Create a dilute working solution (e.g., 10 µg/mL) by diluting the stock solution with a mobile phase solvent, typically 50:50 water/acetonitrile containing 0.1% formic acid to promote protonation.[6]

-

-

Instrument Setup (Direct Infusion):

-

Mass Spectrometer: A Quadrupole Time-of-Flight (Q-TOF) or similar high-resolution mass spectrometer equipped with an ESI source.

-

Infusion: Load the working solution into a syringe and infuse it into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

-

MS1 (Full Scan) Acquisition:

-

Ionization Mode: Positive ion mode.

-

ESI Source Parameters: Set capillary voltage to 3.5-4.5 kV, nebulizing gas pressure to ~1.0 bar, and drying gas flow to 4.0 L/min at a temperature of 180-200 °C.

-

Scan Range: Acquire data over an m/z range of 50-500.

-

-

MS/MS (Fragmentation) Acquisition:

-

Method: Set up a product ion scan experiment.

-

Precursor Ion Selection: Select the protonated molecular ion ([M+H]⁺, m/z 146.12) in the quadrupole.

-

Collision Energy: Apply a collision energy (e.g., 10-20 eV) using an inert gas (e.g., argon or nitrogen) in the collision cell to induce fragmentation.

-

Scan Range: Acquire the fragment ion spectrum over an m/z range of 40-150 to observe key fragments.

-

Visualization of Workflows

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Typical ESI-MS/MS fragmentation pathway for an α-amino acid.

References

- 1. researchgate.net [researchgate.net]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. How Do You Prepare Kbr Pellets For Observation? Master The Definitive Method For Clear Ftir Spectra - Kintek Solution [kindle-tech.com]

- 4. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 5. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]

- 6. researchgate.net [researchgate.net]

Solubility Profile of (R)-2-Amino-2,4-dimethylpentanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of the non-proteinogenic amino acid (R)-2-Amino-2,4-dimethylpentanoic acid in common laboratory solvents. A comprehensive review of available literature indicates a lack of specific quantitative solubility data for this compound. This guide, therefore, provides a framework for determining its solubility based on established principles of amino acid chemistry. It outlines detailed experimental protocols for solubility assessment and discusses the expected solubility behavior based on the compound's structural characteristics in comparison to other amino acids. This document is intended to be a resource for researchers working with this and structurally similar compounds, providing the necessary theoretical background and practical methodologies for solubility determination.

Introduction